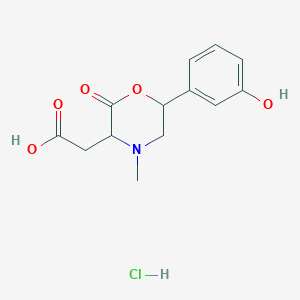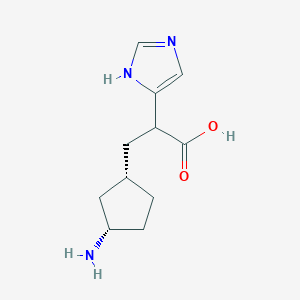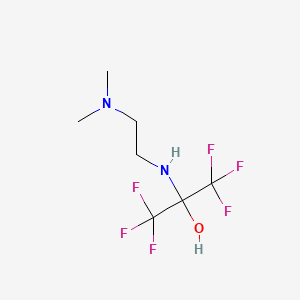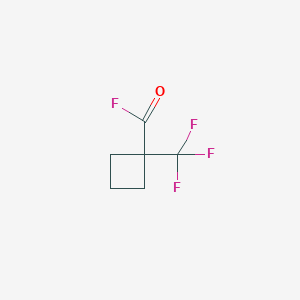
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride; PEMA (phenylephrine maleic acid adduct)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride typically involves multiple steps. One common method includes the reaction of phenylephrine with maleic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired adduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product.
化学反应分析
Types of Reactions
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carboxymethyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The morpholin-4-ium core plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity.
相似化合物的比较
Similar Compounds
Phenylephrine: A related compound with similar structural features but lacking the maleic acid adduct.
Morpholine Derivatives: Compounds with a morpholine core but different substituents.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different core structures.
Uniqueness
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride is unique due to its combination of a morpholin-4-ium core, a carboxymethyl group, and a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H16ClNO5 |
|---|---|
分子量 |
301.72 g/mol |
IUPAC 名称 |
2-[6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO5.ClH/c1-14-7-11(8-3-2-4-9(15)5-8)19-13(18)10(14)6-12(16)17;/h2-5,10-11,15H,6-7H2,1H3,(H,16,17);1H |
InChI 键 |
WXCRNQJZPJIGLO-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(OC(=O)C1CC(=O)O)C2=CC(=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)




![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)

![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)



pyridine](/img/structure/B13424508.png)

